molecular formula C17H25NO2S B2513446 2-{[(Cyclododecylidenamino)oxy]carbonyl}thiophene CAS No. 253169-95-8

2-{[(Cyclododecylidenamino)oxy]carbonyl}thiophene

Cat. No.: B2513446
CAS No.: 253169-95-8
M. Wt: 307.45
InChI Key: HNPDKOCIWSFLJR-UHFFFAOYSA-N
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Description

2-{[(Cyclododecylidenamino)oxy]carbonyl}thiophene is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is part of the thiophene family, which is known for its five-membered ring structure containing sulfur as a heteroatom . Thiophene derivatives are essential in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 2-{[(Cyclododecylidenamino)oxy]carbonyl}thiophene can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-{[(Cyclododecylidenamino)oxy]carbonyl}thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.

Scientific Research Applications

2-{[(Cyclododecylidenamino)oxy]carbonyl}thiophene has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activity, including antimicrobial and anticancer properties . In medicine, thiophene derivatives are known for their pharmacological properties, such as anti-inflammatory and antihypertensive effects . Additionally, this compound is utilized in the industry for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 2-{[(Cyclododecylidenamino)oxy]carbonyl}thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, thiophene derivatives have been shown to inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-{[(Cyclododecylidenamino)oxy]carbonyl}thiophene can be compared with other thiophene derivatives to highlight its uniqueness. Similar compounds include suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic . While these compounds share the thiophene ring structure, they differ in their substituents and specific biological activities. The unique cyclododecylidenamino group in this compound distinguishes it from other thiophene derivatives, potentially contributing to its distinct biological properties.

Properties

IUPAC Name

(cyclododecylideneamino) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2S/c19-17(16-13-10-14-21-16)20-18-15-11-8-6-4-2-1-3-5-7-9-12-15/h10,13-14H,1-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPDKOCIWSFLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=NOC(=O)C2=CC=CS2)CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253169-95-8
Record name CYCLODODECANONE O-(2-THIENYLCARBONYL)OXIME
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